REACTION_CXSMILES
|
Br[C:2]1[C:6]([N+:7]([O-])=O)=[C:5]([NH:10][CH3:11])[N:4]([CH2:12][CH2:13][OH:14])[N:3]=1.S(=O)(=O)(O)O>C(O)(C)C>[NH2:7][C:6]1[CH:2]=[N:3][N:4]([CH2:12][CH2:13][OH:14])[C:5]=1[NH:10][CH3:11]
|
Name
|
3-bromo-1-(2'-hydroxyethyl)-5-methylamino-4-nitropyrazole
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN(C(=C1[N+](=O)[O-])NC)CCO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NN(C1NC)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |